N-(3-acetylphenyl)-2-butoxybenzamide
Description
N-(3-Acetylphenyl)-2-butoxybenzamide is a benzamide derivative featuring a 3-acetylphenyl group attached to the nitrogen atom of a 2-butoxy-substituted benzamide scaffold. Benzamides with acetyl and alkoxy substituents are often explored for their roles in medicinal chemistry, particularly as intermediates or bioactive agents. For example, N-(3-acetylphenyl)pivalamide (a structural analog) was synthesized as a precursor for cystic fibrosis transmembrane conductance regulator (CFTR) correctors , and similar compounds are frequently characterized via NMR, X-ray crystallography, and biological assays .
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-butoxybenzamide |
InChI |
InChI=1S/C19H21NO3/c1-3-4-12-23-18-11-6-5-10-17(18)19(22)20-16-9-7-8-15(13-16)14(2)21/h5-11,13H,3-4,12H2,1-2H3,(H,20,22) |
InChI Key |
HZLLHRQRCALIJM-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)C |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The 2-butoxy group in the target compound distinguishes it from analogs with shorter alkoxy chains (e.g., methoxy) or bulkier substituents (e.g., pivalamide). Key comparisons include:
Key Observations :
- Steric Effects : Bulkier substituents (e.g., pivalamide) may hinder binding to biological targets, whereas linear alkoxy groups (e.g., butoxy) balance steric bulk and flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
